5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methylamino group, and an indazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and fluorinated aromatic compounds. Examples include:
- 5-Fluoro-2-phenylindazole
- 2-[4-(Methylamino)phenyl]indazole
- 7-Fluoro-2H-indazole-3-carboxamide
Uniqueness
What sets 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a fluorine atom and a methylamino group on the indazole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C16H16ClFN4O |
---|---|
Molecular Weight |
334.77 g/mol |
IUPAC Name |
5-fluoro-2-[4-(methylaminomethyl)phenyl]indazole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H15FN4O.ClH/c1-19-8-10-2-4-13(5-3-10)21-9-11-6-12(17)7-14(16(18)22)15(11)20-21;/h2-7,9,19H,8H2,1H3,(H2,18,22);1H |
InChI Key |
GXXNQRZTOFDPIX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.